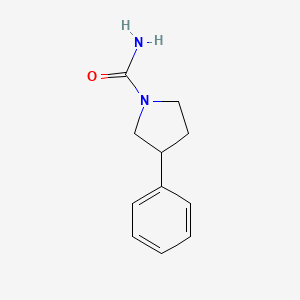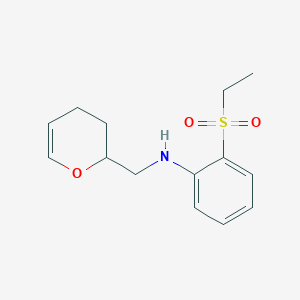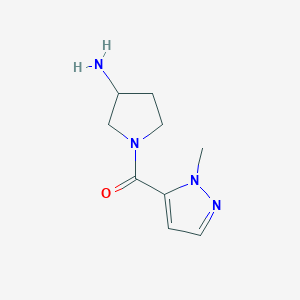
3-Phenylpyrrolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylpyrrolidine-1-carboxamide, also known as PPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPC is a cyclic amide that contains a pyrrolidine ring with a phenyl group attached to it. This compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Wissenschaftliche Forschungsanwendungen
3-Phenylpyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, 3-Phenylpyrrolidine-1-carboxamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. 3-Phenylpyrrolidine-1-carboxamide has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In drug discovery, 3-Phenylpyrrolidine-1-carboxamide has been used as a scaffold for the development of novel drugs. In material science, 3-Phenylpyrrolidine-1-carboxamide has been used as a building block for the synthesis of various polymers and materials.
Wirkmechanismus
3-Phenylpyrrolidine-1-carboxamide has been shown to act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 3-Phenylpyrrolidine-1-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-Phenylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects. In animal studies, 3-Phenylpyrrolidine-1-carboxamide has been shown to have anticonvulsant, analgesic, and anti-inflammatory effects. 3-Phenylpyrrolidine-1-carboxamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
3-Phenylpyrrolidine-1-carboxamide has several advantages for lab experiments, including its ease of synthesis, low toxicity, and well-characterized mechanism of action. However, 3-Phenylpyrrolidine-1-carboxamide also has some limitations, including its poor solubility in water and its potential to interact with other drugs or compounds.
Zukünftige Richtungen
There are several future directions for the study of 3-Phenylpyrrolidine-1-carboxamide. One potential direction is the development of novel drugs based on the 3-Phenylpyrrolidine-1-carboxamide scaffold. Another direction is the investigation of the potential therapeutic applications of 3-Phenylpyrrolidine-1-carboxamide in various diseases, including neurodegenerative disorders and inflammatory diseases. Additionally, the development of new synthesis methods for 3-Phenylpyrrolidine-1-carboxamide and the investigation of its properties as a building block for materials and polymers are also potential future directions.
In conclusion, 3-Phenylpyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 3-Phenylpyrrolidine-1-carboxamide have been discussed in this paper. The study of 3-Phenylpyrrolidine-1-carboxamide has the potential to lead to the development of novel drugs and materials, as well as the discovery of new therapeutic applications for various diseases.
Synthesemethoden
3-Phenylpyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of phenylacetic acid with pyrrolidine in the presence of a dehydrating agent. Another method involves the reaction of phenylacetic acid with thionyl chloride to form phenylacetyl chloride, which is then reacted with pyrrolidine to form 3-Phenylpyrrolidine-1-carboxamide. The synthesis of 3-Phenylpyrrolidine-1-carboxamide has also been achieved using a one-pot reaction of phenylacetic acid, pyrrolidine, and acetic anhydride.
Eigenschaften
IUPAC Name |
3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c12-11(14)13-7-6-10(8-13)9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FICMSFWWLMBEST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylpyrrolidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-methoxyphenyl)ethyl]-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B7554377.png)

![2-[(5-Chlorothiophen-2-yl)methylamino]-5-sulfamoylbenzoic acid](/img/structure/B7554400.png)
![N-[1-(4-methoxyphenyl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7554404.png)
![N-[(2,4-difluorophenyl)methyl]-1-thiophen-3-ylmethanamine](/img/structure/B7554412.png)
![5-[(4-oxo-3H-phthalazine-1-carbonyl)amino]pentanoic acid](/img/structure/B7554416.png)
![5-[(3-Phenylfuran-2-carbonyl)amino]pentanoic acid](/img/structure/B7554430.png)


![N-(3,4-dihydro-2H-pyran-2-ylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7554441.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(3-bromo-5-fluorophenyl)methanone](/img/structure/B7554442.png)

